molecular formula C8H14O3 B3050507 Pentanoic acid, 3-methyl-2-oxo-, ethyl ester CAS No. 26516-27-8

Pentanoic acid, 3-methyl-2-oxo-, ethyl ester

Cat. No. B3050507
CAS RN: 26516-27-8
M. Wt: 158.19 g/mol
InChI Key: HCDYSXWWIWPQEN-UHFFFAOYSA-N
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Description

Pentanoic acid, 3-methyl-2-oxo-, ethyl ester is a chemical compound with the molecular formula C8H16O2 . It is also known by other names, including ethyl β-methylvalerate and ethyl 3-methylpentanoate . This ester belongs to the class of organic compounds known as fatty acid esters.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Synthesis of Symmetric Bilindiones : An inexpensive gram-scale procedure converts methyl xanthobilirubinate and its alkanoic acid ester analogs into mesobilirubin-XIIIα and analogs in high yield. This includes the conversion of methyl 5-[(3-ethyl-1,5-dihydro-4-methyl-5-oxo-2H-pyrrol-2-ylidene)methyl]-1,4-dimethylpyrrol-3-ethanoate and similar compounds (Shrout, Puzicha, & Lightner, 1992).
  • Stereochemical Investigations : The reaction of (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters with methyl ethyl ketone under catalysis gives rise to various esters, including 4-oxo-3-methyl-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)-pentanoic acid esters (El-Samahy, 2005).

Applications in Material Science

Analytical and Biochemical Studies

  • Evaluation in Analytical Chemistry : Butanoic, pentanoic, and hexanoic acids were evaluated as internal standards for chromatographic analysis of acidic fermentation end-products, highlighting their analytical utility in biochemical research (Silva, 1995).
  • Odor Threshold Determination : Research on branched esters, including ethyl 2-ethylhexanoate, showed that these compounds have lower odor thresholds than their straight-chain counterparts, indicating their relevance in sensory analysis and food technology (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

Synthesis of Bioactive Compounds

  • Biotin Synthesis : The compound played a role in the synthesis of biotin (vitamin H), where regioselective chlorination was performed for the first time on this ester class (Zav’yalov, Kulikova, Dorofeeva, Ezhova, Kravchenko, & Zavozin, 2006).

Conformational Studies

properties

IUPAC Name

ethyl 3-methyl-2-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDYSXWWIWPQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885358
Record name Pentanoic acid, 3-methyl-2-oxo-, ethyl ester
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Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 3-methyl-2-oxo-, ethyl ester

CAS RN

26516-27-8
Record name Ethyl 3-methyl-2-oxopentanoate
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Record name Ethyl 3-methyl-2-oxopentanoate
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Record name Pentanoic acid, 3-methyl-2-oxo-, ethyl ester
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Record name Pentanoic acid, 3-methyl-2-oxo-, ethyl ester
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Record name 26516-27-8
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Record name 26516-27-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-METHYL-2-OXOPENTANOATE
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Ethyl 3-methyl-2-oxopentanoate was evaluated for genotoxicity, repeated dose toxicity, …

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